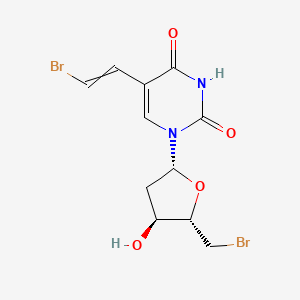
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate is an organic compound with the molecular formula C6H9Cl3O3 It is a chlorinated carbonate ester, which means it contains both carbonate and chloroalkyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 1,3-dichloropropan-2-yl carbonate typically involves the reaction of 2-chloroethanol with 1,3-dichloropropan-2-ol in the presence of a carbonate source. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and quality control to meet industrial standards. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbonate ester can be hydrolyzed to produce alcohols and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted carbonates, while hydrolysis can produce alcohols and carbon dioxide .
Aplicaciones Científicas De Investigación
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce chloroalkyl and carbonate groups into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Chloroethyl 1,3-dichloropropan-2-yl carbonate involves its interaction with molecular targets and pathways. The chloroalkyl groups can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the modification of proteins, nucleic acids, and other cellular components, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Tris(1,3-dichloro-2-propyl)phosphate: A chlorinated organophosphate with similar structural features and applications.
1,3-Dichloro-2-(acetoxymethoxy)propane: Another chlorinated compound with related chemical properties.
Uniqueness
2-Chloroethyl 1,3-dichloropropan-2-yl carbonate is unique due to its specific combination of chloroalkyl and carbonate functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
84226-80-2 |
|---|---|
Fórmula molecular |
C6H9Cl3O3 |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
2-chloroethyl 1,3-dichloropropan-2-yl carbonate |
InChI |
InChI=1S/C6H9Cl3O3/c7-1-2-11-6(10)12-5(3-8)4-9/h5H,1-4H2 |
Clave InChI |
YKOLHXGLGSEYHO-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)OC(=O)OC(CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


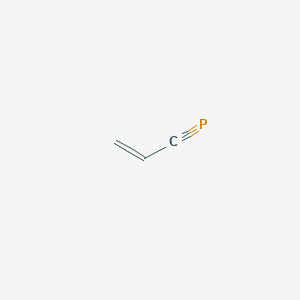
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
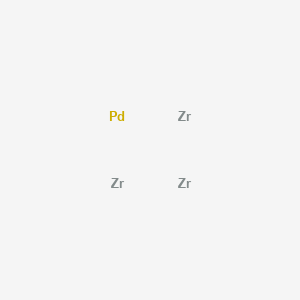
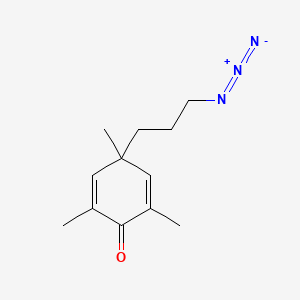
![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)

![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)

![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
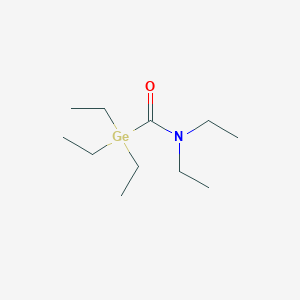
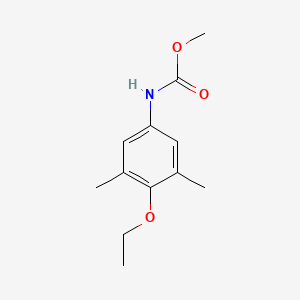
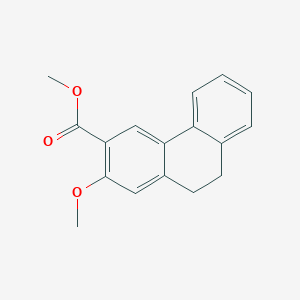
![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
